molecular formula C16H13FN2O3 B14230613 Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- CAS No. 502422-43-7

Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-

Cat. No.: B14230613
CAS No.: 502422-43-7
M. Wt: 300.28 g/mol
InChI Key: IUSLSOMMUPIHNA-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- is a heterocyclic aromatic organic compound. It features a pyridine ring substituted with a 2-(3,5-dimethoxyphenyl)-4-oxazolyl group and a fluorine atom at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- typically involves multi-step organic reactions. One common method starts with the preparation of the 3,5-dimethoxybenzaldehyde, which is then reacted with 2-amino-2-(3,5-dimethoxyphenyl)acetonitrile to form the oxazole ring. The resulting intermediate is then subjected to fluorination at the 5-position of the pyridine ring using a suitable fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-: Lacks the fluorine substitution.

    Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-thiazolyl]-: Contains a thiazole ring instead of an oxazole ring.

    Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-imidazolyl]-: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro- is unique due to the presence of both the oxazole ring and the fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical research .

Properties

CAS No.

502422-43-7

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-4-(5-fluoropyridin-2-yl)-1,3-oxazole

InChI

InChI=1S/C16H13FN2O3/c1-20-12-5-10(6-13(7-12)21-2)16-19-15(9-22-16)14-4-3-11(17)8-18-14/h3-9H,1-2H3

InChI Key

IUSLSOMMUPIHNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=CO2)C3=NC=C(C=C3)F)OC

Origin of Product

United States

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